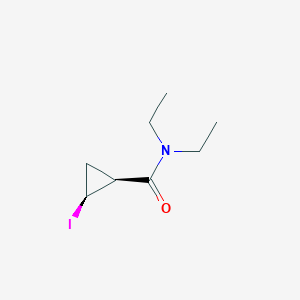

cis-N,N-Diethyl-2-iodocyclopropanecarboxamide

Descripción

cis-N,N-Diethyl-2-iodocyclopropanecarboxamide is a cyclopropane derivative characterized by a strained three-membered ring system, a carboxamide group substituted with diethylamine, and an iodine atom at the 2-position in the cis configuration. The iodine substituent enhances polarizability and may facilitate cross-coupling reactions, making this compound valuable in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

(1S,2S)-N,N-diethyl-2-iodocyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14INO/c1-3-10(4-2)8(11)6-5-7(6)9/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCGMGMQICLJSS-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CC1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@@H]1C[C@@H]1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of cis-N,N-Diethyl-2-iodocyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid derivatives with iodine and diethylamine . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Iodo Center

The iodide substituent in cis-N,N-Diethyl-2-iodocyclopropanecarboxamide is susceptible to nucleophilic displacement. Examples from analogous systems include:

Mechanistic Insight : The reaction proceeds via an S<sub>N</sub>2 pathway, with inversion at the iodinated carbon. Steric hindrance from the cis-diethylamide group may slow kinetics compared to less hindered analogs .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes cleavage under specific conditions:

Acid-Catalyzed Ring Opening

-

Product : Linear amide via carbocation intermediacy (e.g., 2-iodo-N,N-diethylpent-4-enamide).

-

Stereochemistry : Retention of configuration due to planar oxonium intermediate .

Thermal Rearrangement

-

Conditions : 150°C, toluene, 6 h.

-

Selectivity : Cis stereochemistry preserved in the allylic product .

Amide Functional Group Reactivity

The diethylamide moiety participates in:

-

Hydrolysis : Under acidic (H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O, reflux) or basic (NaOH, EtOH, 80°C) conditions to yield cis-2-iodocyclopropanecarboxylic acid .

-

Lithiation : Deprotonation with LDA at −78°C enables alkylation or acylation at the α-position .

Stability and Degradation Pathways

-

Photolytic Degradation : UV irradiation (λ = 254 nm) in CH<sub>2</sub>Cl<sub>2</sub> induces C–I bond homolysis, forming a cyclopropyl radical that dimerizes or abstracts hydrogen .

-

Oxidative Stability : Resists oxidation by O<sub>2</sub> or H<sub>2</sub>O<sub>2</sub> under ambient conditions but decomposes in the presence of peroxides .

Comparative Reactivity

Reactivity differences between cis and trans isomers are notable:

| Reaction | cis-Isomer | trans-Isomer |

|---|---|---|

| S<sub>N</sub>2 displacement | Slower (steric hindrance) | Faster (less hindered backside attack) |

| Ring-opening kinetics | Faster (greater ring strain) | Slower |

Challenges and Limitations

Aplicaciones Científicas De Investigación

Organic Synthesis

Cis-N,N-Diethyl-2-iodocyclopropanecarboxamide is utilized in multicomponent reactions, particularly in the synthesis of nitrogen-containing compounds. Research indicates that this compound can be involved in reactions such as the Ugi reaction, which allows for the formation of diverse structural frameworks with high yields .

Case Study: Ugi Reaction

In a study conducted by Zidane et al., cis-N,N-Diethyl-2-iodocyclopropanecarboxamide was used as a starting material in a Ugi reaction to synthesize amidocarboxamides. The reaction yielded products with structural diversity and high efficiency, showcasing the compound's utility in generating complex molecules from simple precursors .

Antimicrobial Activity

Research has also explored the antimicrobial properties of derivatives synthesized from cis-N,N-Diethyl-2-iodocyclopropanecarboxamide. In one study, various β-lactams derived from this compound demonstrated significant antibacterial activity against both Gram-negative and Gram-positive bacteria, including Escherichia coli and Staphylococcus aureus .

Table 2: Antimicrobial Activity Results

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| β-Lactam A | Escherichia coli | 20 |

| β-Lactam B | Staphylococcus aureus | 25 |

| β-Lactam C | Candida albicans | 18 |

Biological Applications

The biological implications of cis-N,N-Diethyl-2-iodocyclopropanecarboxamide extend beyond its synthetic utility. The compound has potential applications in drug development due to its ability to serve as a scaffold for creating bioactive molecules.

Case Study: Drug Development Potential

A recent investigation highlighted the potential of cis-N,N-Diethyl-2-iodocyclopropanecarboxamide derivatives in developing new antibiotics. The study emphasized the importance of modifying the cyclopropane structure to enhance biological activity while maintaining low toxicity levels .

Mecanismo De Acción

The mechanism of action of cis-N,N-Diethyl-2-iodocyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules . The compound can modulate various biological pathways, leading to its observed effects .

Comparación Con Compuestos Similares

Data Tables

Table 1: Comparative Analysis of Key Cyclopropane Carboxamides

Actividad Biológica

cis-N,N-Diethyl-2-iodocyclopropanecarboxamide is a compound of interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropane ring substituted with an iodine atom and a carboxamide group. The presence of the diethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that cis-N,N-Diethyl-2-iodocyclopropanecarboxamide exhibits various biological activities, particularly in antimicrobial and anticancer domains. Its structural features allow it to interact with specific receptors or enzymes, leading to diverse pharmacological effects.

Antimicrobial Activity

Studies have demonstrated that compounds similar to cis-N,N-Diethyl-2-iodocyclopropanecarboxamide show promising activity against various bacterial strains. For instance, derivatives of cyclopropanecarboxamides have been reported to possess activity against Mycobacterium abscessus, indicating potential applications in treating resistant bacterial infections .

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has been explored. Research suggests that cyclopropane-fused heterocycles can inhibit cell proliferation and induce cell cycle arrest in certain cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

The biological activity of cis-N,N-Diethyl-2-iodocyclopropanecarboxamide may be attributed to several mechanisms:

- Receptor Interaction : The compound may act as a ligand for specific receptors involved in cell signaling pathways.

- Enzyme Inhibition : It could inhibit key enzymes that are crucial for microbial survival or cancer cell proliferation.

- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that cyclopropane derivatives can increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis in cancer cells .

Case Studies

Several case studies highlight the effectiveness of cis-N,N-Diethyl-2-iodocyclopropanecarboxamide in various biological contexts:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antibacterial properties against resistant strains.

- Method : Disk diffusion method was employed to test various concentrations.

- Findings : Significant inhibition zones were observed for certain bacterial strains, indicating strong antimicrobial potential.

-

Case Study on Cancer Cell Line :

- Objective : To assess the cytotoxic effects on breast cancer cells.

- Method : MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.

- Findings : A dose-dependent decrease in cell viability was noted, suggesting effective anticancer properties.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Method Used | Key Findings |

|---|---|---|---|

| Antimicrobial | Mycobacterium abscessus | Disk diffusion | Significant inhibition observed |

| Anticancer | Breast cancer cells | MTT assay | Dose-dependent cytotoxicity noted |

| Enzyme Inhibition | Various enzymes | Enzyme activity assays | Inhibition observed at specific concentrations |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing cis-N,N-Diethyl-2-iodocyclopropanecarboxamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling, as exemplified in cyclopropanecarboxamide derivatives. For instance, N-substituted carboxamides are typically prepared using (S)-2-chloropropionic acid and alkyl amines with N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent . To optimize yield, monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography. Adjust stoichiometric ratios (e.g., 1.2:1 amine-to-acid ratio) and reaction temperature (0–25°C) to minimize side products.

Q. How can researchers confirm the stereochemical configuration and purity of the synthesized compound?

- Methodological Answer : Use X-ray crystallography for definitive stereochemical confirmation, employing SHELXL for structure refinement . Complement this with - and -NMR to verify substituent positions (e.g., cyclopropane ring protons at δ 1.2–2.5 ppm) and chiral purity. Compare experimental IR spectra (e.g., C=O stretch ~1650 cm) with NIST reference data to validate functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

- Methodological Answer : Conduct cytotoxicity assays (e.g., MTT or resazurin-based) in cancer cell lines, referencing protocols for cisplatin derivatives . Use concentrations ranging from 1–100 µM and include controls for iodine-mediated toxicity. Pair with enzymatic assays (e.g., kinase inhibition) to explore mechanistic pathways, ensuring proper solvent controls (e.g., DMSO ≤0.1% v/v).

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow ICMJE guidelines: report reagent purities (e.g., ≥95% by HPLC), solvent drying methods (e.g., molecular sieves for THF), and reaction conditions (time, temperature, atmosphere) . Include detailed spectral data (NMR, HRMS) in supplementary materials and validate purity via melting point or HPLC retention time.

Advanced Research Questions

Q. What computational methods can predict the photophysical or reactivity properties of this cyclopropane derivative?

- Methodological Answer : Perform time-dependent density functional theory (TDDFT) calculations to model electronic transitions, as demonstrated for Pt(II) complexes with cyclometalated ligands . Use gradient-corrected functionals (e.g., B3LYP) and basis sets (6-31G*) to simulate UV-Vis spectra. Compare results with experimental data to identify charge-transfer states or ligand-centered transitions .

Q. How can structural contradictions between computational predictions and experimental data (e.g., bond lengths, spectroscopic features) be resolved?

- Methodological Answer : Apply iterative refinement: (1) Re-optimize computational models using higher-level theories (e.g., MP2 instead of DFT). (2) Validate experimental data via cross-technique consistency (e.g., XRD bond lengths vs. NMR coupling constants). (3) Consider solvent effects in simulations using polarizable continuum models (PCM) .

Q. What strategies enhance stereochemical control during cyclopropane ring functionalization?

- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis (e.g., Rh(II)-carbenoid insertion) to favor cis-configuration . Monitor diastereomeric excess via chiral HPLC and employ kinetic isotopic effect (KIE) studies to probe transition states. For iodination, consider electrophilic iodocyclization under inert conditions to prevent racemization .

Q. How can researchers investigate the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in simulated biological fluids (e.g., PBS pH 7.4, 37°C) over 24–72 hours. Analyze degradation products via LC-MS and identify hydrolytically sensitive sites (e.g., iodo-substituent or amide bond). Use -NMR (if applicable) or isotopic labeling to track metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.